Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Overview
Description
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. This compound is characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl ester group. It is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Scientific Research Applications
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, contributing to advancements in medical research.
Industry: The compound is employed in the production of materials, coatings, and other industrial products due to its unique chemical properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a diester or diacid chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and to meet commercial demand.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or modulating signaling cascades.
Comparison with Similar Compounds
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
Tert-butyl 1,4-diazaspiro[4.4]nonane-1-carboxylate
Tert-butyl 1,6-diazaspiro[4.4]nonane-1-carboxylate
Tert-butyl 1,8-diazaspiro[4.4]nonane-1-carboxylate
These compounds share the spirocyclic framework and tert-butyl ester group but differ in the position of the nitrogen atoms within the ring structure. This compound is unique due to its specific arrangement of atoms, which influences its chemical behavior and applications.
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Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBANXJWOBNBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655166 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-47-3 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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